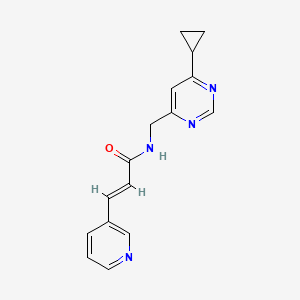

(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide

Description

(E)-N-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position and an acrylamide-linked pyridin-3-yl moiety. The (E)-stereochemistry of the acrylamide group is critical for maintaining structural rigidity, which may influence binding affinity to biological targets such as kinases or histone deacetylases (HDACs) .

Key structural features include:

- Pyrimidine ring: The 6-cyclopropyl substitution likely enhances metabolic stability by reducing oxidative degradation.

- Acrylamide linker: The α,β-unsaturated carbonyl system facilitates covalent or non-covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.

- Pyridin-3-yl group: Contributes to π-π stacking interactions and solubility via its nitrogen atom.

Properties

IUPAC Name |

(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQGWGPXCUFOL-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that exhibit various therapeutic potentials, including anti-tubercular and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide

- Molecular Formula : C₁₄H₁₅N₃O

- Molecular Weight : 241.29 g/mol

Target Pathways

Research indicates that compounds similar to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide may target specific pathways associated with the survival and replication of pathogens such as Mycobacterium tuberculosis. The compound is hypothesized to act by inhibiting key enzymes involved in cellular metabolism, potentially disrupting the energy production processes vital for bacterial survival .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have been effective against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for growth .

Anticancer Potential

In vitro studies have suggested that (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptosis-related proteins .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in the literature; however, similar compounds typically exhibit favorable absorption and distribution characteristics. They often demonstrate moderate to high bioavailability, making them suitable candidates for further development in therapeutic applications.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the efficacy of (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide against Mycobacterium tuberculosis.

- Results indicated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as an anti-tubercular agent .

-

Anticancer Activity Evaluation :

- In another study, the compound was tested against various cancer cell lines (e.g., breast and lung cancer).

- The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide with structurally related acrylamide derivatives.

Key Observations:

Core Heterocycle Variations: Pyrimidine-based compounds (e.g., the target compound, chidamide) often exhibit epigenetic or kinase-modulating activity, whereas quinoline derivatives (e.g., 6n) show broader cytotoxicity .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in ’s compound) increase electrophilicity, favoring covalent binding to targets. Bulky substituents (e.g., ethoxypropyl in ) enhance lipophilicity but may reduce aqueous solubility.

Synthetic Complexity :

- Chidamide’s multi-step synthesis (yield: 28–68%) highlights challenges in scaling acrylamide derivatives, whereas simpler routes (e.g., oxazolone ring-opening for 4312) offer higher efficiency .

However, the absence of a benzamide moiety (as in chidamide) may alter target selectivity .

Research Findings and Trends

- The target compound’s pyrimidine core could mimic chidamide’s zinc-binding capacity but with improved stability .

- Covalent Binding : Acrylamides with α,β-unsaturated carbonyls (e.g., 4312, 4412) are prevalent in kinase inhibitors (e.g., ibrutinib), suggesting similar applications for the target compound .

- Structural Optimization: and highlight the trend toward incorporating sulfamoyl or cyano groups to fine-tune target affinity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.